molecular formula C7H13NO3 B13837244 2-Methoxyethyl 4-aminocrotonate

2-Methoxyethyl 4-aminocrotonate

Cat. No.: B13837244
M. Wt: 159.18 g/mol
InChI Key: ISUQOCOBMLUQKN-NSCUHMNNSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl-4-aminocrotonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl-4-aminocrotonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxyethyl-4-aminocrotonate involves its interaction with various molecular targets and pathways. In the synthesis of nimodipine, for example, the compound undergoes cyclocondensation reactions that result in the formation of a dihydropyridine ring, which is crucial for the pharmacological activity of nimodipine . The compound’s effects are mediated through its ability to participate in these specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl-4-aminocrotonate is unique due to its specific reactivity and role in the synthesis of nimodipine. Its ability to undergo cyclocondensation reactions in the presence of hydrochloric acid and isopropyl alcohol distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-methoxyethyl (E)-4-aminobut-2-enoate

InChI

InChI=1S/C7H13NO3/c1-10-5-6-11-7(9)3-2-4-8/h2-3H,4-6,8H2,1H3/b3-2+

InChI Key

ISUQOCOBMLUQKN-NSCUHMNNSA-N

Isomeric SMILES

COCCOC(=O)/C=C/CN

Canonical SMILES

COCCOC(=O)C=CCN

Origin of Product

United States

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